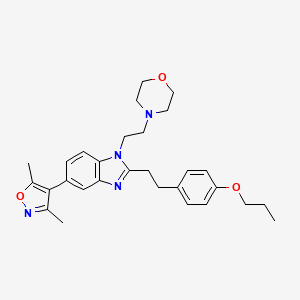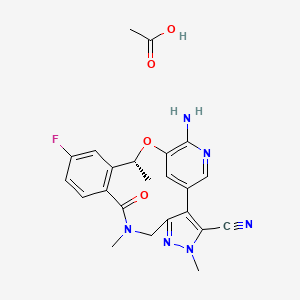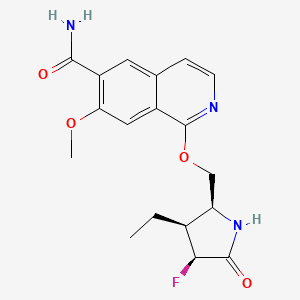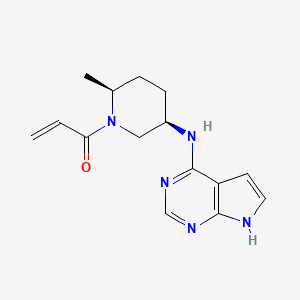
PF-Cbp1
描述
PF-Cbp1 is a highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP) and EP300. It is known for its ability to modulate key inflammatory genes in primary macrophages and downregulate RGS4 in neurons, a target linked to Parkinson’s disease .
作用机制
- Additionally, this compound affects the mRNA level of the regulator of G-protein signaling 4 (RGS4) gene in neurons .
- This compound hydrochloride inhibits CREBBP and EP300 bromodomains with IC50 values of 125 nM and 363 nM, respectively .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
PF-Cbp1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it modulates key inflammatory genes in primary macrophages . It also downregulates RGS4 in neurons, a target linked to Parkinson’s disease .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating key inflammatory genes in primary macrophages . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the bromodomain of CREB binding protein, inhibiting its function . This interaction leads to changes in gene expression, including the downregulation of RGS4 in neurons .
准备方法
PF-Cbp1 can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a benzimidazole ring and a morpholine moiety. The synthetic route typically involves the following steps:
- Formation of the benzimidazole core.
- Introduction of the isoxazole ring.
- Attachment of the propoxyphenethyl group.
- Final coupling with the morpholine moiety .
化学反应分析
PF-Cbp1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
PF-Cbp1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of bromodomains in various biological processes.
Biology: Investigated for its role in modulating gene expression and its potential therapeutic effects in neurological disorders like Parkinson’s disease.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the development of new drugs targeting bromodomains and related pathways .
相似化合物的比较
PF-Cbp1 is unique in its high selectivity for the bromodomain of CREB-binding protein and EP300. Similar compounds include:
Curcumin: A natural product that also inhibits CREB-binding protein but with lower selectivity.
Naphthol AS-E: A cell-permeable inhibitor of the KIX-KID interaction, used in cancer research.
(+)-JQ-1: A BET bromodomain inhibitor with specificity for BRD4.
Bisdemethoxycurcumin: Another natural product with anti-inflammatory and antioxidant properties
This compound stands out due to its high selectivity and potency, making it a valuable tool for studying bromodomain functions and developing new therapeutic strategies.
属性
IUPAC Name |
4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32/h5-6,8-11,20H,4,7,12-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBJJZOKGZCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is PF-Cbp1, and what is its significance in structural biology?
A1: Unfortunately, the provided abstract does not offer details about this compound. It is likely a reagent or a component of a method used in protein crystallography. Further research is needed to determine the specific nature and function of this compound.
Q2: Why is solving the structure of Trypanosoma brucei BDF5 (Tb427tmp.01.5000 A) important?
A2: Trypanosoma brucei is a parasite that causes African trypanosomiasis, a neglected tropical disease. [] Understanding the structure of its proteins, such as BDF5, can provide insights into the parasite's biology and potentially aid in developing new drugs or diagnostic tools. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile](/img/structure/B609983.png)
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)


![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)
![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)


![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)
